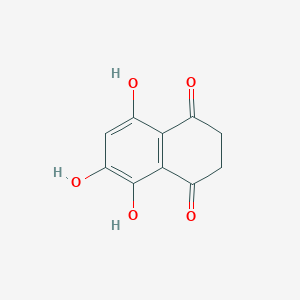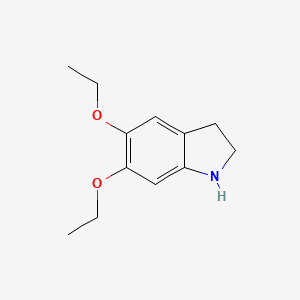
5,6-Diethoxyindoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Diethoxyindoline: is a chemical compound belonging to the indoline family, characterized by the presence of two ethoxy groups attached to the indoline core. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diethoxyindoline typically involves the ethylation of 5,6-dihydroxyindoline. One common method includes the reaction of 5,6-dihydroxyindoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 5,6-Diethoxyindoline can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as amines or thiols replace the ethoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Amino or thio-substituted indoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-Diethoxyindoline is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds. It serves as a precursor for various indoline-based pharmaceuticals and agrochemicals.
Biology: In biological research, this compound derivatives are studied for their potential as enzyme inhibitors and receptor modulators. They are also investigated for their antimicrobial and anticancer properties.
Medicine: The compound and its derivatives are explored for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders. They are also used in the development of diagnostic agents.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and polymers. Its derivatives are also employed in the manufacture of electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 5,6-Diethoxyindoline and its derivatives often involves interaction with specific molecular targets such as enzymes, receptors, and DNA. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. Others may interact with receptors on the cell surface, modulating signal transduction pathways. The exact mechanism depends on the specific derivative and its target.
Vergleich Mit ähnlichen Verbindungen
5,6-Dihydroxyindoline: A precursor in the synthesis of 5,6-Diethoxyindoline, known for its role in melanin biosynthesis.
5,6-Dimethoxyindoline: Similar to this compound but with methoxy groups instead of ethoxy groups.
Indoline: The parent compound of this compound, lacking the ethoxy substituents.
Uniqueness: this compound is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and biological activity. The ethoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Eigenschaften
Molekularformel |
C12H17NO2 |
|---|---|
Molekulargewicht |
207.27 g/mol |
IUPAC-Name |
5,6-diethoxy-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C12H17NO2/c1-3-14-11-7-9-5-6-13-10(9)8-12(11)15-4-2/h7-8,13H,3-6H2,1-2H3 |
InChI-Schlüssel |
IRSABMWXFYRLME-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)CCN2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




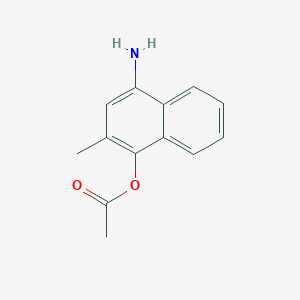
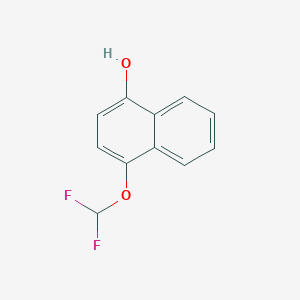
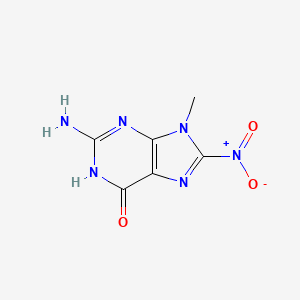
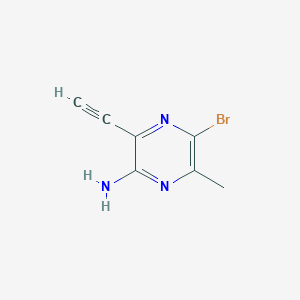
![2-Methyl-1-(1,7-diazaspiro[4.5]decan-1-yl)propan-1-one](/img/structure/B11892906.png)

![2H-Pyran-2-one, 6-methyl-4-[(trimethylsilyl)ethynyl]-](/img/structure/B11892916.png)


![n-[2-(4-Nitrophenyl)ethyl]propan-2-amine](/img/structure/B11892949.png)

